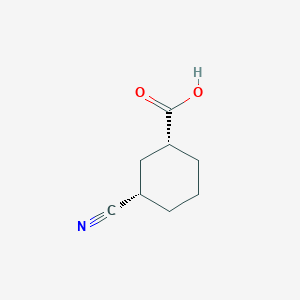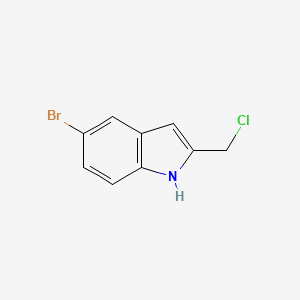
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylicacid,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is a chemical compound with a complex structure that makes it valuable for various scientific research applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
The synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves several steps. One common method includes the recrystallization of a mixture of compounds in a solvent, which is a combination of a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water) . This method ensures high reaction yield and optical purity of the product.
Análisis De Reacciones Químicas
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is used in various scientific research fields due to its diverse properties:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis can be compared with other similar compounds, such as:
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-(piperidine-1-carbonyl)cyclopentan-1-amine
- rac-ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride, cis
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(1R,3S)-3-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)/t6-,7+/m0/s1 |
Clave InChI |
DZUSIUVUMQJGST-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H](C1)C(=O)O)C#N |
SMILES canónico |
C1CC(CC(C1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)







![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)

![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)


![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
